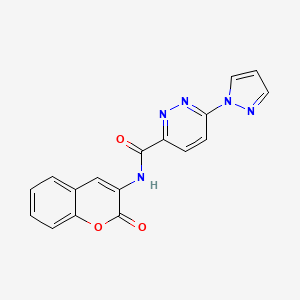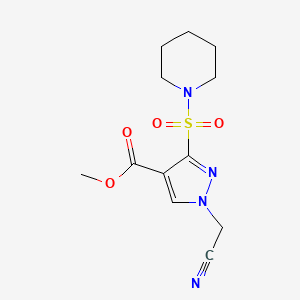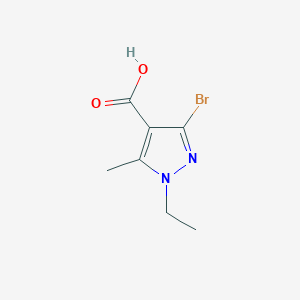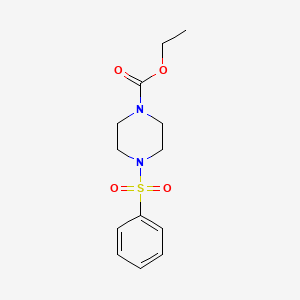
N-(2-oxo-2H-chromen-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-oxo-2H-chromen-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, commonly known as KPT-8602, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. It belongs to the class of compounds known as pyrazolopyridazines, which have been extensively studied for their anticancer properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectral Characterization
Research has been conducted on the synthesis and spectral characterization of various heterocyclic compounds, including pyrazol, pyridazine, and chromene derivatives. These studies highlight the versatility of such compounds in organic synthesis, providing a foundation for further exploration of their applications in scientific research. Notably, the preparation of these derivatives involves reactions with different electrophilic reagents, showcasing their potential for structural diversity and applicability in various scientific domains (Mahmoud et al., 2012).
Antimicrobial and Antifungal Applications
The synthesis of bioactive heterocyclic systems incorporating the chromene core has been explored for their potential antimicrobial and antifungal properties. The development of these compounds involves condensation reactions and heterocyclization, indicating their potential in the design of new therapeutic agents with antimicrobial efficacy (Ali et al., 2008).
Antiproliferative Activity
Certain chromene-based heterocyclic compounds have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. These studies contribute to the understanding of the structural features that may enhance the biological activity of such compounds, suggesting their potential in cancer research and therapy (Gomha et al., 2015).
Antioxidant Agents
Research on the synthesis of new fused pyrazole derivatives bearing the indole moiety has been conducted, highlighting their evaluation as antioxidant agents. The structural characterization and activity assessment of these compounds demonstrate their potential in the development of antioxidant therapies (El‐Mekabaty et al., 2016).
Heterocyclic Chemistry and Complex Formation
The role of heterocyclic compounds, including pyrazole and pyridazine derivatives, extends to their use in forming complexes with metal ions, which could have implications in catalysis, material science, and medicinal chemistry. These studies underline the importance of heterocyclic chemistry in the synthesis of compounds with diverse scientific applications (Budzisz et al., 2004).
Eigenschaften
IUPAC Name |
N-(2-oxochromen-3-yl)-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O3/c23-16(12-6-7-15(21-20-12)22-9-3-8-18-22)19-13-10-11-4-1-2-5-14(11)25-17(13)24/h1-10H,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWNLQWATUUVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)C3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(m-tolyl)urea](/img/structure/B2681164.png)

![6-(3-Methoxyphenyl)-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2681167.png)
![5-ethyl-N-(3-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2681169.png)
![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2681170.png)
![2-Nitro-N-[(2S,3R)-6-oxo-2-piperidin-4-ylpiperidin-3-yl]benzenesulfonamide](/img/structure/B2681172.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2681173.png)
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(o-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2681176.png)
![N'-[3-(2-Oxopiperidin-1-yl)phenyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2681178.png)




![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2681184.png)